4,8,11,15-Tetraazaoctadecane-1,18-diamine
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Overview
Description
4,8,11,15-Tetraazaoctadecane-1,18-diamine is an open-chain polyamine compound characterized by its four nitrogen atoms spaced along an 18-carbon chain. This compound is known for its strong coordination abilities with various metal ions, making it a significant subject of study in coordination chemistry .
Preparation Methods
The synthesis of 4,8,11,15-tetraazaoctadecane-1,18-diamine involves multiple steps, typically starting with the reaction of primary amines with alkyl halides. The process includes:
Step 1: Reaction of ethylenediamine with 1,3-dibromopropane to form an intermediate.
Step 2: Further reaction with another equivalent of ethylenediamine.
Step 3: Final cyclization and purification steps to obtain the desired polyamine.
Industrial production methods are similar but optimized for large-scale synthesis, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
4,8,11,15-Tetraazaoctadecane-1,18-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major products formed from these reactions include various substituted polyamines and their corresponding oxides.
Scientific Research Applications
4,8,11,15-Tetraazaoctadecane-1,18-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal ion interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biomimetic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4,8,11,15-tetraazaoctadecane-1,18-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the compound act as electron donors, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
Comparison with Similar Compounds
4,8,11,15-Tetraazaoctadecane-1,18-diamine can be compared with other polyamines such as:
1,4,8,11-Tetraazacyclotetradecane: A cyclic polyamine with similar coordination properties but different structural characteristics.
Ethylenediamine: A simpler diamine with fewer nitrogen atoms and shorter chain length.
Triethylenetetramine: Another polyamine with a different arrangement of nitrogen atoms and carbon chains.
The uniqueness of this compound lies in its ability to form binuclear species with metal ions, which is not commonly observed with other polyamines .
Properties
CAS No. |
63833-76-1 |
---|---|
Molecular Formula |
C14H36N6 |
Molecular Weight |
288.48 g/mol |
IUPAC Name |
N'-[3-[2-[3-(3-aminopropylamino)propylamino]ethylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H36N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-16H2 |
InChI Key |
POXLCEVCOYIZNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNCCNCCCNCCCN |
Origin of Product |
United States |
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